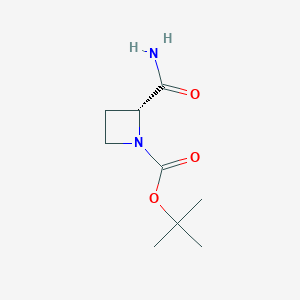

叔丁基 (2R)-2-氨基甲酰基氮杂环丁烷-1-羧酸酯

描述

The compound “tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate” is a type of organic compound. The “tert-Butyl” part refers to a functional group (tertiary butyl group) consisting of a carbon atom bonded to three other carbon atoms . The “(2R)-2-carbamoylazetidine-1-carboxylate” part suggests the presence of a carbamoyl group and a carboxylate group .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate” are not available, tert-butyl esters are generally synthesized using flow microreactor systems . This process is considered more efficient, versatile, and sustainable compared to batch processes .科学研究应用

环境影响和降解

- 合成酚类抗氧化剂的环境问题:研究已经确定了环境中的存在、人类的接触以及合成酚类抗氧化剂 (SPA) 的毒性,它们与叔丁基化合物具有结构特征。SPA 已在各种环境基质中被检测到,并具有潜在的肝毒性和内分泌干扰作用。这突出了相关叔丁基化合物的环境和健康影响,并强调需要进一步研究它们的降解和毒性 (Liu & Mabury, 2020)。

催化和合成

- 在 N-杂环合成中的应用:叔丁基磺酰胺,一种与叔丁基氨基甲酸酯相关的化合物,已被广泛用作立体选择性合成中的手性助剂。它提供了一条合成结构多样的 N-杂环的途径,表明叔丁基 (2R)-2-氨基甲酰基氮杂环丁烷-1-羧酸酯在不对称合成和药物中间体生产中的潜在应用 (Philip 等,2020)。

生物降解和环境归宿

- 醚的生物降解:对土壤和地下水中甲基叔丁基醚 (MTBE) 等醚的生物降解和归宿的研究揭示了能够降解醚化合物的微生物途径。这项研究可以为涉及叔丁基 (2R)-2-氨基甲酰基氮杂环丁烷-1-羧酸酯的环境修复工作提供信息,特别是关于其在环境中的持久性和潜在降解 (Thornton 等,2020)。

材料科学和分离过程

- 全蒸发技术:聚合物膜在燃料氧合剂(如 MTBE)纯化中的应用突出了全蒸发作为一种有效的分离过程。该技术在分离有机混合物方面的效率表明在工业环境中纯化或分离叔丁基 (2R)-2-氨基甲酰基氮杂环丁烷-1-羧酸酯或相关化合物的潜在应用 (Pulyalina 等,2020)。

未来方向

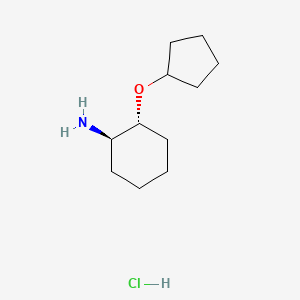

While specific future directions for “tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate” are not available, research on similar compounds like “tert-Butyl [(1S,2R)-2-Aminocyclohexyl]carbamate” has led to the development of a practical method for isolating the compound in its pure form . This process is considered to proceed under thermodynamic control and has been demonstrated on a large scale .

作用机制

Target of Action

Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns and have implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, a part of the compound, is known for its unique reactivity pattern, which can influence the compound’s interaction with its targets .

Biochemical Pathways

The tert-butyl group, a component of the compound, is known to be involved in various biosynthetic and biodegradation pathways .

属性

IUPAC Name |

tert-butyl (2R)-2-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIKFCAPOYPHU-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl](/img/structure/B3247477.png)

![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)

![1-[2-(4-Phenylmethoxyphenoxy)ethyl]piperidine](/img/structure/B3247508.png)

![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B3247521.png)

![Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-](/img/structure/B3247527.png)

![1-[(2S)-1,4-dioxan-2-yl]-N-methylmethanamine](/img/structure/B3247540.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B3247560.png)